4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine
Description
The compound 4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine features a 1,3-oxazole core substituted at positions 2, 4, and 5:
- Position 2: 3-Methylphenyl group.
- Position 4: 4-Fluorobenzenesulfonyl moiety.
- Position 5: Amine group linked to an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent.
This structure combines aromatic, sulfonyl, and heterocyclic components, which are common in bioactive molecules.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-4-2-5-15(12-14)19-24-21(20(28-19)23-13-17-6-3-11-27-17)29(25,26)18-9-7-16(22)8-10-18/h2,4-5,7-10,12,17,23H,3,6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSXDQZAZPQVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structural features, including a sulfonamide group and an oxazole ring, this compound may exhibit significant pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.46 g/mol. The structure includes:
- Fluorinated benzene ring : Enhances lipophilicity and potentially alters biological interactions.
- Sulfonamide group : Known for its role in various biological activities, including antibacterial properties.
- Oxazole ring : Contributes to the compound's stability and reactivity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H21FN2O4S |
| Molecular Weight | 404.46 g/mol |
| Functional Groups | Sulfonamide, Oxazole |
| Structural Characteristics | Aromatic substituents, fluorine substitution |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.
Potential Mechanisms
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, similar to other sulfonamide compounds.
- Receptor Modulation : The oxazole moiety might interact with receptor sites, affecting signal transduction pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds to understand their biological activities better. For instance:
- A study on fluorinated compounds demonstrated that fluorine substitution can enhance selectivity and potency against specific targets like histone deacetylases (HDACs) .
- Another investigation highlighted the antiproliferative effects of related sulfonamide compounds on solid tumor cell lines, indicating potential anticancer properties .
Table 2: Comparative Biological Activity
| Compound | Target Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|
| 4-(4-fluorobenzenesulfonyl)-... | HDAC3 | 0.095 | Inhibition of tumor growth |
| Related sulfonamide | Various | 1.30 | Antiproliferative activity in HepG2 cells |
Synthesis and Production Methods
The synthesis of This compound typically involves multi-step organic reactions:
- Preparation of the Oxazole Ring : This step often includes cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The fluorophenyl and sulfonyl groups are introduced through nucleophilic substitution reactions.
- Final Assembly : The oxolan moiety is attached via a final nucleophilic substitution reaction.
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxazole Ring Formation | Cyclization | Aldehydes, amines |
| Functional Group Introduction | Nucleophilic Substitution | Fluorinated reagents, sulfonyl chlorides |
| Final Assembly | Nucleophilic Substitution | Alkyl halides |
Comparison with Similar Compounds
Key Observations :
- Core Ring : The 1,3-oxazole core is retained in most analogues, though thiazole derivatives (e.g., ) are also reported. Thiazoles generally exhibit higher metabolic stability but lower solubility than oxazoles.
- Sulfonyl Groups : The target compound’s 4-fluorobenzenesulfonyl group is unique; analogues often feature chloro () or methyl () substituents. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.
- Amine Substituents: The oxolan-2-ylmethyl group in the target compound contrasts with morpholinopropyl () or methoxypropyl () groups. Oxolan (tetrahydrofuran) may confer better solubility than aromatic substituents (e.g., 4-fluorophenyl in ).
Q & A
Synthesis and Optimization
Basic: What are the established synthetic routes for 4-(4-fluorobenzenesulfonyl)-2-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine? Answer: The synthesis typically involves:
- Step 1: Sulfonylation of a fluorophenyl precursor (e.g., 4-fluorobenzenesulfonyl chloride) with an aniline derivative to form a sulfonamide intermediate .
- Step 2: Cyclization with a substituted oxazole-forming reagent (e.g., propargylamine derivatives) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours .
- Step 3: Functionalization of the oxazole ring via nucleophilic substitution or coupling reactions to introduce the tetrahydrofuran (oxolan-2-yl)methyl group.
Advanced: How can reaction conditions be optimized to improve yield and purity during cyclization? Answer:
- Temperature Control: Lowering reaction temperature to 60–70°C with microwave-assisted synthesis reduces side reactions (e.g., over-oxidation) while maintaining cyclization efficiency .
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize intermediates and enhance regioselectivity .
- Purification: Gradient column chromatography (hexane:ethyl acetate, 3:1 to 1:2) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves stereochemical impurities .
Structural Characterization
Basic: What analytical techniques are critical for confirming the structure of this compound? Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl sulfonyl at C4, oxolan methyl at N5) and detect stereochemical purity .
- High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (±2 ppm) using ESI+ or MALDI-TOF .
- X-ray Crystallography: For unambiguous determination of molecular geometry and crystal packing, especially if polymorphism is observed .
Advanced: How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved? Answer:
- Variable Temperature NMR: Identifies dynamic processes (e.g., rotational barriers in sulfonyl groups) causing signal splitting .
- 2D Techniques (COSY, NOESY): Resolve overlapping peaks and assign proximity of fluorophenyl and oxazole protons .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for screening this compound’s bioactivity? Answer:
- Antimicrobial: Broth microdilution assays (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
Advanced: How to address discrepancies between in vitro and in vivo activity data? Answer:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .
- Metabolite Identification: Incubate with liver microsomes to detect active/inactive derivatives .
- Formulation Optimization: Use lipid nanoparticles or PEGylation to enhance solubility and tissue penetration .
Structure-Activity Relationship (SAR) Studies
Advanced: Which structural modifications enhance target selectivity in kinase inhibition? Answer:
- Sulfonyl Group Replacement: Substitute 4-fluorobenzenesulfonyl with heterocyclic sulfonamides (e.g., thiophene) to reduce off-target effects .
- Oxazole Ring Modifications: Introduce electron-withdrawing groups (e.g., nitro) at C2 to improve binding affinity to ATP pockets .
- Tetrahydrofuran Tail Optimization: Replace oxolan-2-yl with spirocyclic ethers to restrict conformational flexibility and enhance potency .
Analytical Method Development
Advanced: How to validate a stability-indicating HPLC method for this compound? Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), UV light, and acidic/alkaline conditions to generate degradation products .
- Method Parameters:
- Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
- Mobile Phase: 0.1% H₃PO₄ in water (A) and acetonitrile (B), gradient elution (30–70% B over 20 min).
- Detection: UV at 254 nm .
- Validation Metrics: Linearity (R² > 0.999), precision (%RSD < 2%), and LOQ (≤0.1 µg/mL) per ICH guidelines .
Application in Drug Discovery
Advanced: What strategies mitigate toxicity risks identified in preclinical studies? Answer:
- Cytotoxicity Screening: Use zebrafish embryos or Daphnia magna for rapid ecotoxicity assessment .
- hERG Channel Assay: Patch-clamp electrophysiology to evaluate cardiac liability .
- Prodrug Design: Mask the sulfonyl group with ester linkages to reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
